Introduction: Unveiling a Key Building Block in Modern Chemistry
Introduction: Unveiling a Key Building Block in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of N-(cyclopropylmethyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
N-(cyclopropylmethyl)cyclohexanamine is a secondary amine featuring a unique combination of two distinct carbocyclic moieties: a flexible, six-membered cyclohexane ring and a strained, three-membered cyclopropyl group, linked via a methylene bridge to the nitrogen atom. This molecular architecture is not merely a chemical curiosity; it represents a strategic scaffold of significant interest in medicinal chemistry and materials science. The cyclopropylmethyl group, in particular, is a well-regarded structural motif in drug development, known for its ability to modulate pharmacokinetic and pharmacodynamic properties, often by introducing conformational rigidity or engaging in specific binding interactions within protein targets[1][2].
This guide offers a comprehensive exploration of the core chemical properties of N-(cyclopropylmethyl)cyclohexanamine, moving beyond a simple data sheet to provide a Senior Application Scientist's perspective on its synthesis, characterization, reactivity, and safe handling. The insights herein are designed to empower researchers to fully leverage the potential of this versatile molecule in their synthetic and developmental endeavors.
Synthesis and Mechanistic Rationale
The most direct and industrially scalable approach to N-(cyclopropylmethyl)cyclohexanamine is through the reductive amination of cyclohexanone with cyclopropylmethanamine. This method is favored for its high efficiency and the ready availability of the starting materials.
The underlying principle of reductive amination is a two-step, one-pot process:
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Imine Formation: The nucleophilic amine (cyclopropylmethanamine) attacks the electrophilic carbonyl carbon of cyclohexanone. This is followed by dehydration to form a Schiff base, or iminium cation intermediate. The reaction is typically catalyzed by mild acid.
-
Reduction: A hydride-based reducing agent, chosen for its selectivity to reduce the C=N double bond of the iminium ion in the presence of the starting ketone, is then used to furnish the final secondary amine.
The choice of reducing agent is critical. While powerful agents like lithium aluminum hydride (LiAlH₄) could be used, they would also reduce the starting cyclohexanone. Therefore, milder, more selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild, moisture-tolerant, and highly effective for reducing iminium ions.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a robust, lab-scale synthesis of N-(cyclopropylmethyl)cyclohexanamine.
Materials:
-
Cyclohexanone
-
Cyclopropylmethanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, nitrogen/argon line, addition funnel
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq) and anhydrous dichloromethane (approx. 0.5 M solution). Begin stirring.
-
Amine Addition: Add cyclopropylmethanamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM. Add this slurry portion-wise to the reaction mixture over 20-30 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
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Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
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Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude oil can be purified by flash column chromatography on silica gel or by vacuum distillation to yield N-(cyclopropylmethyl)cyclohexanamine as a clear liquid.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for synthesis.
Physicochemical and Spectroscopic Properties
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound.
Physicochemical Data
The following table summarizes key physical properties. While experimental data for the title compound is scarce, properties can be reliably estimated based on its structure and data from analogous compounds.
| Property | Value | Source / Comment |
| CAS Number | 99175-40-3 | [3] |
| Molecular Formula | C₁₀H₁₉N | [3] |
| Molecular Weight | 153.26 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | Based on similar amines |
| Estimated Boiling Point | ~190-210 °C | Extrapolated from cyclohexylamine (134.5 °C)[4], N-methylcyclohexylamine (~149 °C)[5], and the addition of a C₄H₇ group. |
| Estimated Density | ~0.87 - 0.89 g/cm³ | Interpolated from cyclohexylamine (0.865 g/cm³)[4] and related structures. |
| Estimated logP | ~2.5 - 3.0 | Calculated based on structural fragments (cyclohexyl, secondary amine, cyclopropylmethyl). |
Spectroscopic Characterization Profile
The structural features of N-(cyclopropylmethyl)cyclohexanamine give rise to a distinct spectroscopic fingerprint.
| Technique | Expected Observations | Rationale |
| ¹H NMR | ~2.5-2.8 ppm (t, 2H): -N-CH₂ -cyclopropyl~2.4-2.7 ppm (m, 1H): Cyclohexyl-CH -N~1.0-2.0 ppm (m, 10H): Cyclohexyl -CH₂-~0.8-1.2 ppm (m, 1H): Cyclopropyl -CH -~0.3-0.6 ppm (m, 2H): Cyclopropyl -CH₂-~0.0-0.3 ppm (m, 2H): Cyclopropyl -CH₂- | The protons on the carbon alpha to the nitrogen are deshielded. The cyclopropyl protons exhibit a characteristic and significant upfield shift due to shielding effects from the ring's unique electronic structure[6][7]. The N-H proton signal is often broad and may be difficult to observe. |
| ¹³C NMR | ~60-65 ppm: Cyclohexyl C -N~55-60 ppm: -N-C H₂-cyclopropyl~30-35 ppm: Cyclohexyl carbons ortho to C-N~25-30 ppm: Other cyclohexyl carbons~8-12 ppm: Cyclopropyl C H~3-7 ppm: Cyclopropyl C H₂ | Carbons directly attached to the electron-withdrawing nitrogen atom are shifted significantly downfield[8]. Cyclopropyl carbons appear at a characteristically high field. |
| MS (EI) | m/z 153: Molecular Ion (M⁺)m/z 152: [M-H]⁺m/z 110: [M - C₃H₅]⁺ (Loss of cyclopropyl)m/z 98: [M - C₄H₇]⁺ (Loss of cyclopropylmethyl)m/z 84, 71, 55: Fragmentation of cyclohexyl and cyclopropylmethyl moieties | Mass spectrometry will show the molecular ion peak. Key fragmentation pathways involve alpha-cleavage (cleavage of bonds adjacent to the nitrogen atom), which is a characteristic fragmentation pattern for amines. |
| IR | ~3300-3350 cm⁻¹ (single, weak-medium): N-H stretch~2930, 2850 cm⁻¹ (strong): C-H aliphatic stretch~1450 cm⁻¹ (medium): CH₂ scissoring~1130 cm⁻¹ (medium): C-N stretch | As a secondary amine, a single N-H stretching band is expected, which is typically less intense and sharper than the broad O-H band of alcohols[8]. Strong C-H stretching confirms the aliphatic nature. |
Reactivity and Potential Applications
The chemical behavior of N-(cyclopropylmethyl)cyclohexanamine is dictated by the lone pair of electrons on the nitrogen atom.
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Basicity: Like most aliphatic amines, it is a weak base and will readily react with acids to form the corresponding ammonium salt. This property is crucial for its use in pharmaceutical formulations, where salt formation can dramatically improve aqueous solubility and stability.
-
Nucleophilicity: The nitrogen atom is a potent nucleophile, capable of reacting with a wide range of electrophiles. This allows for further functionalization, such as acylation (to form amides), alkylation (to form tertiary amines or quaternary ammonium salts), and reaction with carbonyls.
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Role in Drug Discovery: The N-cyclopropylmethyl moiety is a privileged scaffold in medicinal chemistry, most notably in the development of opioid receptor modulators. For instance, Naltrexone and Nalmefene, both opioid antagonists, feature this group. The rigid cyclopropyl ring can provide a conformational lock, enhancing binding affinity and selectivity for specific receptor subtypes. Research has identified derivatives with this moiety as selective κ-opioid receptor (KOR) agonists and μ-opioid receptor (MOR) antagonists, highlighting its versatility in tuning pharmacological activity[9]. Its inclusion can also favorably impact metabolic stability and other key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
General Reactivity Pathways
Caption: Key reactions involving the amine nucleophile.
Safety, Handling, and Storage
While a specific safety data sheet for N-(cyclopropylmethyl)cyclohexanamine is not widely available, its properties can be inferred from structurally similar amines like cyclohexylamine and N-methylcyclohexylamine[4][10][11].
-
Hazards: Assumed to be a corrosive substance, causing severe skin burns and eye damage. It is likely harmful if swallowed or inhaled. Vapors may be irritating to the respiratory tract. The compound should also be considered flammable.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat.
-
Handling: Ground all equipment to prevent static discharge[10][11]. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
N-(cyclopropylmethyl)cyclohexanamine emerges as a molecule of significant practical value, bridging the gap between simple aliphatic amines and complex pharmaceutical scaffolds. Its straightforward synthesis via reductive amination, combined with its unique spectroscopic signature and versatile nucleophilic reactivity, makes it an accessible and powerful tool for the modern chemist. The proven utility of the N-cyclopropylmethyl group in modulating biological activity ensures that this compound and its derivatives will continue to be important building blocks in the ongoing quest for novel therapeutics.
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